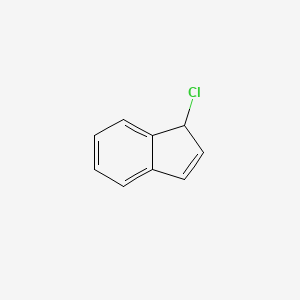
1-Chloro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1H-indene is an organic compound with the molecular formula C9H7Cl It is a derivative of indene, where a chlorine atom is substituted at the first position of the indene ring
Méthodes De Préparation
1-Chloro-1H-indene can be synthesized through several methods. One common synthetic route involves the chlorination of indene. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield of the desired product .
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of this compound.
Analyse Des Réactions Chimiques
1-Chloro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form indanone derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of indane derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-indanone, while reduction can produce 1-chloroindane .
Applications De Recherche Scientifique
1-Chloro-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Chloro-1H-indene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1H-indene can be compared with other similar compounds, such as:
Indene: The parent compound of this compound, which lacks the chlorine substitution.
1-Bromo-1H-indene: A similar compound where a bromine atom is substituted at the first position instead of chlorine.
1-Iodo-1H-indene: Another analogous compound with an iodine atom at the first position.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can influence the types of reactions it undergoes and the products formed .
Propriétés
Numéro CAS |
53820-89-6 |
|---|---|
Formule moléculaire |
C9H7Cl |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
1-chloro-1H-indene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
Clé InChI |
JKRCFFQHGMPORJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C=CC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


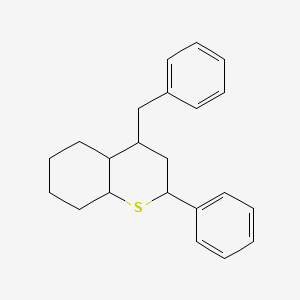
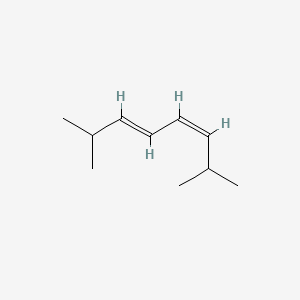
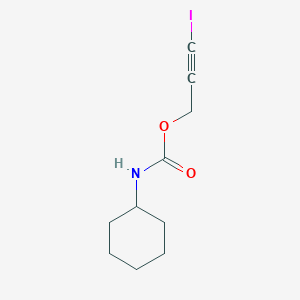
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
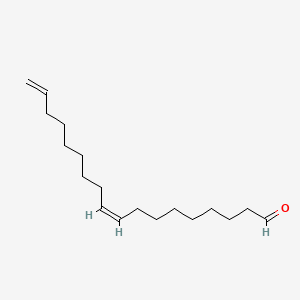
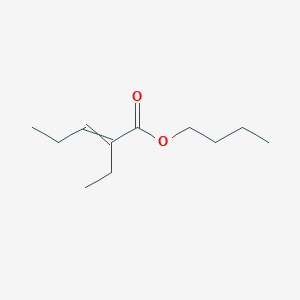

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
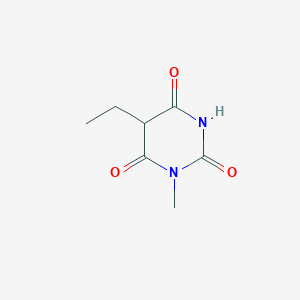
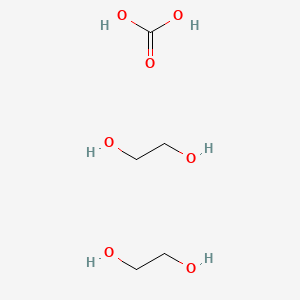
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
